
(2R,3S)-2,3-dihydroxybutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2,3-dihydroxybutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 120.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of (2R,3S)-2,3-Dihydroxybutyric Acid
The efficient synthesis of 2,3-DHBA has been developed through various methods. A notable approach involves a four-step synthetic route that yields enantiomerically pure forms with over 95% enantiomeric excess (ee). This method utilizes the Sharpless asymmetric dihydroxylation reaction as a key step and allows for the recycling of reagents, enhancing sustainability in chemical processes .
Table 1: Summary of Synthesis Methods
Method | Yield (%) | Enantiomeric Excess (%) | Key Features |
---|---|---|---|
Sharpless Asymmetric Dihydroxylation | >95 | >95 | Scalable and sustainable |
Diazotization-Hydrolysis of Threonine | Variable | Typically lower | Commonly used for multi-gram scale synthesis |
Role in Cancer Metabolism
Recent studies have identified 2,3-DHBA as a novel oncometabolite associated with acute myeloid leukemia (AML). Mutations in isocitrate dehydrogenase (IDH) enzymes lead to the production of 2-hydroxyglutarate and subsequently increase levels of 2,3-DHBA. Elevated concentrations of this metabolite correlate strongly with the presence of IDH mutations in AML patients, suggesting its potential as a biomarker for diagnosis and prognosis .
Case Study: Elevated Levels in AML Patients
A metabolomics study involving AML patients demonstrated that those with IDH mutations had significantly higher plasma concentrations of both 2R-hydroxyglutarate and 2,3-DHBA. This correlation indicates that monitoring 2,3-DHBA levels could offer insights into disease progression and treatment response .
Therapeutic Potential
The identification of 2,3-DHBA as an oncometabolite opens avenues for targeted therapies in cancers characterized by IDH mutations. The compound's role in metabolic pathways suggests that it could be leveraged to develop novel therapeutic agents aimed at inhibiting tumor growth or reversing metabolic dysregulation associated with cancer.
Table 2: Potential Therapeutic Applications
Application Area | Description |
---|---|
Cancer Therapy | Targeting IDH mutation pathways to inhibit tumor growth |
Biomarker Development | Utilizing 2,3-DHBA levels for early detection of AML |
Metabolic Disorders | Investigating its role in metabolic reprogramming in tumors |
特性
CAS番号 |
105663-42-1 |
---|---|
分子式 |
C4H8O4 |
分子量 |
120.1 g/mol |
IUPAC名 |
(2R,3S)-2,3-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m0/s1 |
InChIキー |
LOUGYXZSURQALL-STHAYSLISA-N |
SMILES |
CC(C(C(=O)O)O)O |
異性体SMILES |
C[C@@H]([C@H](C(=O)O)O)O |
正規SMILES |
CC(C(C(=O)O)O)O |
同義語 |
[2R,3S,(+)]-2,3-Dihydroxybutyric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。